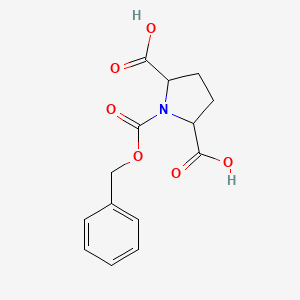
1-((Benzyloxy)carbonyl)pyrrolidine-2,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Benzyloxy)carbonyl)pyrrolidine-2,5-dicarboxylic acid is an organic compound with the molecular formula C14H15NO6 This compound is characterized by a pyrrolidine ring substituted with benzyloxycarbonyl and carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Benzyloxy)carbonyl)pyrrolidine-2,5-dicarboxylic acid typically involves the following steps:
-
Formation of the Pyrrolidine Ring: : The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through various methods, such as the reaction of amino acids or other nitrogen-containing compounds with suitable electrophiles.
-
Introduction of Benzyloxycarbonyl Group: : The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Carboxylation: : The final step involves the introduction of carboxylic acid groups at the 2 and 5 positions of the pyrrolidine ring. This can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-((Benzyloxy)carbonyl)pyrrolidine-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the benzyloxycarbonyl group under basic conditions.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols or other reduced derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-((Benzyloxy)carbonyl)pyrrolidine-2,5-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-((Benzyloxy)carbonyl)pyrrolidine-2,5-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid
- 1-((Benzyloxy)carbonyl)pyrrolidine-3,4-dicarboxylic acid
- 1-((Benzyloxy)carbonyl)pyrrolidine-2,3,5-tricarboxylic acid
Uniqueness
1-((Benzyloxy)carbonyl)pyrrolidine-2,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyloxycarbonyl and carboxylic acid groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H15NO6 |
|---|---|
Molekulargewicht |
293.27 g/mol |
IUPAC-Name |
1-phenylmethoxycarbonylpyrrolidine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C14H15NO6/c16-12(17)10-6-7-11(13(18)19)15(10)14(20)21-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)(H,18,19) |
InChI-Schlüssel |
DHHFAFVTAVBIAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2'-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12890623.png)
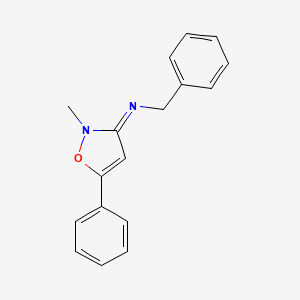
![4H-Pyrano[3,4-d]isoxazol-4-one, 3-(2,6-dichlorophenyl)-6,7-dihydro-](/img/structure/B12890643.png)
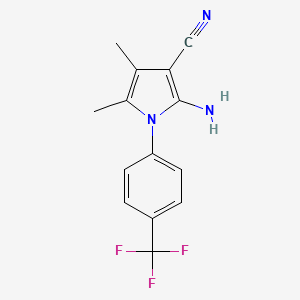


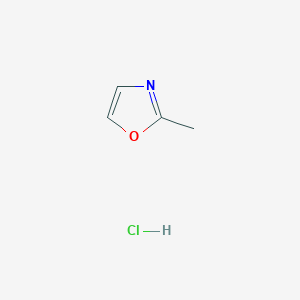
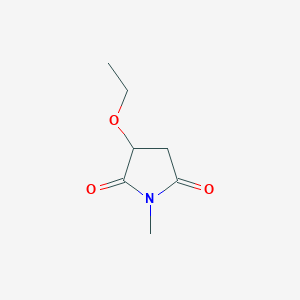
![3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12890672.png)
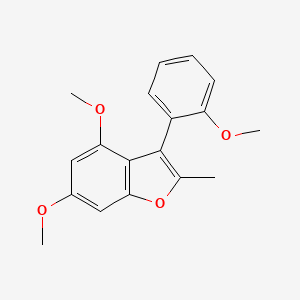

![2-(Bromomethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12890685.png)
